molecular formula C15H12ClN3OS B5478110 3-chloro-N-[2-(1H-imidazol-1-yl)benzyl]thiophene-2-carboxamide

3-chloro-N-[2-(1H-imidazol-1-yl)benzyl]thiophene-2-carboxamide

Cat. No.: B5478110
M. Wt: 317.8 g/mol
InChI Key: SBSVFSOPCNMTKA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex one with these rings as part of its structure.


Synthesis Analysis

Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Imidazole rings, for example, are known to participate in a variety of reactions due to their amphoteric nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and others .

Future Directions

The future directions in the study and use of this compound would likely involve further exploration of its synthesis, properties, and potential applications. Imidazole derivatives, in particular, are an active area of research due to their wide range of biological activities .

Properties

IUPAC Name

3-chloro-N-[(2-imidazol-1-ylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-5-8-21-14(12)15(20)18-9-11-3-1-2-4-13(11)19-7-6-17-10-19/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSVFSOPCNMTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CS2)Cl)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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